Home > Products > Screening Compounds P6896 > 5,6,7,8-Tetrahydroquinazoline-2,4-diamine
5,6,7,8-Tetrahydroquinazoline-2,4-diamine - 1899-40-7

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Catalog Number: EVT-3384978
CAS Number: 1899-40-7
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Diels-Alder Approach: [] This method utilizes a Diels-Alder reaction between 2-(trimethylsiloxy)-1,3-butadiene and acrolein, followed by deprotection and protection steps to yield a cyclohexanone-4-carboxaldehyde dimethyl acetal intermediate. Subsequent cyclocondensation with dicyandiamide and further modifications lead to the desired 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives.

  • Cyanoguanidine Condensation: [] This one-step synthesis involves the condensation of alicyclic ketones with cyanoguanidine to directly afford 2,4-diamino-5,6,7,8-tetrahydroquinazolines. This method offers a convenient route to access diverse bridged heterocyclic ring systems.

  • Wittig Reaction and Cyclization: [] Starting with cyclohexane-1,4-dione monoethylene ketal, a Wittig reaction followed by hydroboration-oxidation yields a cyclohexanone-4-carboxaldehyde intermediate. Cyclization with dicyandiamide, protection, and deprotection steps lead to the desired 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives.

Molecular Structure Analysis
  • Acylation: [] The amino groups readily undergo acylation reactions with acylating agents like acetic anhydride to yield the corresponding acetamido derivatives. These derivatives can serve as protected intermediates in further synthetic transformations.

  • Reductive Amination: [] The aldehyde group at the 6-position can undergo reductive amination with various amines to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

  • Alkylation: [] The nitrogen atoms in the quinazoline ring can be alkylated to modulate the compound's lipophilicity, solubility, and other physicochemical properties.

Mechanism of Action

The primary mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives, particularly those exhibiting biological activity, often involves the inhibition of enzymes like DHFR. These compounds act as competitive inhibitors by binding to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolic acid. [, , , , , ] This inhibition disrupts the folate metabolic pathway, which is essential for the synthesis of purines, thymidine, and certain amino acids, ultimately leading to the inhibition of cell growth and proliferation.

Physical and Chemical Properties Analysis

The lipophilicity and solubility of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives can be significantly influenced by the nature and position of substituents. [, , ] These properties play a crucial role in determining the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion.

Applications
  • Antiparasitic Agents: [, , , ] Researchers have extensively investigated the antiparasitic activity of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives against parasites like Pneumocystis carinii and Toxoplasma gondii. These compounds exhibit potent inhibitory activity against parasitic DHFR, making them promising candidates for developing novel antiparasitic drugs.

  • Antitumor Agents: [, , , ] The antiproliferative activity of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives against various human tumor cell lines has also been investigated. These compounds have shown promising activity in inhibiting the growth of cancer cells, highlighting their potential as lead compounds for anticancer drug development.

  • Antiviral Agents: [] Recent studies have explored the use of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives as potential antiviral agents, particularly against arenaviruses. These compounds inhibit the assembly of the viral Z protein, a key step in the virus life cycle, suggesting their potential for treating arenaviral infections.

1-((1,3-Dihydroxypropan-2-yloxy)methyl)-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound is a prochiral pyrimidine acyclonucleoside that serves as a starting material in lipase-catalyzed enantioselective transesterification reactions []. The reaction aims to selectively acylate one of the enantiotopic hydroxyl groups, leading to the formation of chiral monoesters.

2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines

  • Compound Description: This group of compounds represents a series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines synthesized and evaluated for their antiparasitic and antitumor activities []. They were designed as lipophilic dihydrofolate reductase (DHFR) inhibitors, particularly against opportunistic infections in AIDS patients. Various arylmethyl substituents were incorporated to explore structure-activity relationships and improve potency and selectivity against target enzymes, including Pneumocystis carinii DHFR and Toxoplasma gondii DHFR.
  • Relevance: These compounds share the core structure of 5,6,7,8-tetrahydroquinazoline-2,4-diamine and also possess the 2,4-diamine moiety. They differ by the presence of an arylmethyl group at the 6-position of the tetrahydroquinazoline ring. (https://www.semanticscholar.org/paper/35bba3e730c7882b5ac132632075a1b741d407e6) []

2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines

  • Compound Description: This class of compounds comprises 20 different 6-substituted 2,4-diaminotetrahydroquinazolines designed, synthesized, and evaluated as non-classical dihydrofolate reductase (DHFR) inhibitors []. These compounds were specifically investigated for their potential against Pneumocystis carinii and Toxoplasma gondii DHFR, as well as their antitumor properties. The 6-substituents in this series primarily consist of substituted anilinomethyls, incorporating various alkoxy (OCH3, OCH2CH3) and halogen (Cl, Br) groups on the phenyl ring. Other substituents include indolinomethyl and 1-naphthylaminomethyl groups.
  • Relevance: This group of compounds is closely related to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the same core structure and the 2,4-diamine functionality. The key difference lies in the presence of an aminomethyl group at the 6-position of the tetrahydroquinazoline ring. (https://www.semanticscholar.org/paper/e3816a22d6a5511386d8b5e401392675efbe4a91) []

N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (9)

  • Compound Description: This compound, alongside N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (6), was synthesized as a novel peptidomimetic building block []. It was derived from N-(4-oxocyclohexyl)acetamide (5) through a series of reactions aimed at constructing the tetrahydroquinazoline ring system.

N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (6)

  • Compound Description: This compound, similar to N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide (9), was synthesized as a novel peptidomimetic building block []. It was also derived from N-(4-oxocyclohexyl)acetamide (5) through a series of reactions aimed at constructing the tetrahydroquinazoline ring system.

6-substituted 2,4-diaminoquinazolines, 2,4-diamino-5,6,7,8-tetrahydroquinazolines, and 2,4-diaminopteridines

  • Compound Description: This group comprises 28 compounds with variations in their core structures, including quinazolines, tetrahydroquinazolines, and pteridines, all substituted at the 6-position and bearing a 2,4-diamine group []. They were tested for their activity against Plasmodium falciparum. Among them, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline exhibited the most potent antimalarial activity.
  • Relevance: These compounds are considered structurally related to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine due to the presence of the 2,4-diamine group, which is a common pharmacophore in DHFR inhibitors. While they may have variations in their core ring systems (quinazoline, tetrahydroquinazoline, or pteridine), the shared 2,4-diamine substitution suggests potential for similar biological activities. (https://www.semanticscholar.org/paper/82e448e3dcc51d6325bf523c8b724ffed512baf1) []

4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene (13)

  • Compound Description: This compound is a 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivative with a two-carbon bridge in the carbocyclic ring []. It demonstrated potent and selective inhibition of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. Its potency and selectivity were comparable to trimethoprim, a drug used to treat infections caused by these parasites.
  • Relevance: This compound shares the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core with 5,6,7,8-Tetrahydroquinazoline-2,4-diamine. The distinction arises from the presence of a two-carbon bridge between positions 1 and 4 of the tetrahydroquinazoline ring system, making it a tricyclic compound. (https://www.semanticscholar.org/paper/088b2339db685254c73b52c4ce936e16c1511e0e) []

3,5-Diamino-4,6-diazatricyclo[6.2.1.02,7]-undeca-2,4,6-triene (14)

  • Compound Description: This compound is an analog of 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene (13), possessing a one-carbon bridge instead of a two-carbon bridge in the carbocyclic ring []. While it showed similar potency and selectivity against Toxoplasma gondii DHFR, it was a weaker and less selective inhibitor of Pneumocystis carinii DHFR compared to compound 13.
  • Relevance: This compound is structurally similar to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core but featuring a one-carbon bridge between positions 1 and 4 of the tetrahydroquinazoline ring, making it a tricyclic compound. (https://www.semanticscholar.org/paper/088b2339db685254c73b52c4ce936e16c1511e0e) []

(6R,6S)-2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline (1)

  • Compound Description: This compound is a tetrahydroquinazoline antifolate with an indolinomethyl group at the 6-position []. It was crystallized as ternary complexes with NADPH and human dihydrofolate reductase (hDHFR) and Pneumocystis carinii DHFR (pcDHFR) for structural analysis, revealing preferential binding of the 6S-equatorial isomer.
  • Relevance: This compound is structurally analogous to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core. It is distinguished by the presence of a (1-indolinomethyl) substituent at the 6-position. (https://www.semanticscholar.org/paper/cffd2410229278ad62a22ac8d9b23767d0a275ce) []

(6R,6S)-2,4-diamino-6-(3',4',5'-trimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline (2)

  • Compound Description: This compound is a tetrahydroquinazoline antifolate with a trimethoxybenzyl group at the 6-position []. It was crystallized as a binary complex with hDHFR, and structural analysis showed preferential binding of the 6S-equatorial isomer, similar to the indoline analog.
  • Relevance: This compound is structurally similar to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, sharing the 2,4-diamino-5,6,7,8-tetrahydroquinazoline core. The difference lies in the presence of a (3',4',5'-trimethoxybenzyl) substituent at the 6-position. (https://www.semanticscholar.org/paper/cffd2410229278ad62a22ac8d9b23767d0a275ce) []

(6R,6S)-5,8-Dideaza-5,6,7,8-tetrahydroaminopterin (1)

  • Relevance: While this compound lacks the nitrogen atoms at the 5 and 8 positions of the tetrahydroquinazoline ring system compared to 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, it retains the 2,4-diamine substitution and the general tetrahydroquinazoline-like structure, suggesting potential for interaction with DHFR. (https://www.semanticscholar.org/paper/f58d486410e978428d787a8ebc567afc0285271b) []

(6R,6S)-5,8-dideaza-5,6,7,8-tetrahydromethotrexate (2)

  • Compound Description: This compound is the N10-methyl analog of (6R,6S)-5,8-Dideaza-5,6,7,8-tetrahydroaminopterin, exhibiting significantly greater potency as a dihydrofolate reductase (DHFR) inhibitor []. It was synthesized as a potential DHFR inhibitor and antitumor agent and demonstrated potent inhibitory activity against the growth of various tumor cell lines in vitro.

2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)

  • Compound Description: ML240 is a p97 ATPase inhibitor that specifically targets the D2 domain of wild-type p97 []. Its potency is reduced by about 50-fold in the presence of p47, a major p97 cofactor.
  • Relevance: Although ML240 features a quinazoline core rather than the tetrahydroquinazoline of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, both compounds share a similar scaffold and the presence of an amino group at the 2-position of the quinazoline ring. This structural similarity suggests a potential for overlapping biological activities or targeting similar binding pockets. (https://www.semanticscholar.org/paper/86ff3672dd6e49681d291ef4ec32baf579483e4b) []

2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine (ML241)

  • Compound Description: ML241, similar to ML240, is a p97 ATPase inhibitor that specifically targets the D2 domain of wild-type p97 []. It also experiences a roughly 50-fold reduction in potency in the presence of the p47 cofactor.
  • Relevance: ML241, despite its more complex structure, shares a significant structural similarity with 5,6,7,8-Tetrahydroquinazoline-2,4-diamine. It features the 5,6,7,8-tetrahydroquinazoline core and has an amine group at the 4-position. This structural resemblance suggests a potential for shared biological activities or interactions with similar targets. (https://www.semanticscholar.org/paper/86ff3672dd6e49681d291ef4ec32baf579483e4b) []

N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ)

  • Compound Description: DBeQ is a p97 ATPase inhibitor that targets both the D1 and D2 domains of p97 []. Unlike ML240 and ML241, its potency is only slightly affected by the presence of the p47 cofactor, showing a decrease of only four- to six-fold.
  • Relevance: DBeQ, while featuring a quinazoline core instead of the tetrahydroquinazoline of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, shares a notable structural similarity by having the 2,4-diamine substitution on the quinazoline ring. This common feature suggests a potential for overlapping biological activities or interactions with similar targets. (https://www.semanticscholar.org/paper/86ff3672dd6e49681d291ef4ec32baf579483e4b) []

5,6,7,8-tetrahydro-7-(benzyl)-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2,4-diamine

  • Compound Description: This compound was identified as a potent inhibitor of the prototype arenavirus, lymphocytic choriomeningitis virus (LCMV) []. It was discovered through a high-throughput screening effort using a FRET biosensor designed to detect inhibitors of LCMV Z protein assembly. This compound effectively inhibited the assembly of the Z protein, which plays crucial roles in viral budding and suppression of host immune responses.
  • Relevance: This compound, while structurally distinct from 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, shares the 2,4-diamine substitution pattern, a key pharmacophore often found in antiviral and antiparasitic agents. This similarity highlights the significance of the 2,4-diamine motif in mediating interactions with viral or cellular targets. (https://www.semanticscholar.org/paper/2bb8f9760565c2806e413ba2fa29fd35eaf7bc05) []

2,4-Diketo-5,6,7,8-tetrahydroquinazoline

  • Compound Description: This compound is an alkylated derivative of uracil [].

Properties

CAS Number

1899-40-7

Product Name

5,6,7,8-Tetrahydroquinazoline-2,4-diamine

IUPAC Name

5,6,7,8-tetrahydroquinazoline-2,4-diamine

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

InChI

InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H4,9,10,11,12)

InChI Key

ILYYGQJVLQUTAM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=NC(=N2)N)N

Solubility

17.6 [ug/mL]

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.